Fluorine-Driven Lipophilicity Enhancement vs. Des-Fluoro Analog
The presence of the 4-fluorophenyl group elevates the calculated partition coefficient (XLogP3) to 2.4 for the target compound, compared to an estimated XLogP3 of approximately 1.9–2.1 for the direct des-fluoro analog 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide (CAS 922982-57-8) based on fragment-based calculation methods [1]. This difference of 0.3–0.5 log units places the target compound closer to the optimal lipophilicity range (LogP 1–3) for CNS penetration while retaining favorable aqueous solubility characteristics.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed) |
| Comparator Or Baseline | 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide (CAS 922982-57-8), estimated XLogP3 ≈ 1.9–2.1 (fragment-based) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); comparator estimated by removing fluorine contribution |
Why This Matters
Higher lipophilicity within the optimal window correlates with improved passive membrane permeability and potentially superior cellular potency, making this fluoro variant preferable when intracellular target engagement is critical.
- [1] PubChem Compound Summary for CID 18585980, 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide. National Center for Biotechnology Information (2026). View Source
